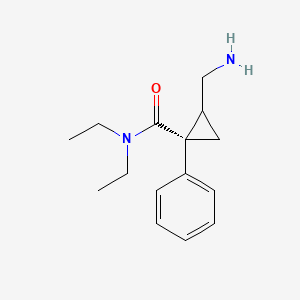

(+)-(1S,2R)-Milnacipran

Description

Contextualizing (+)-(1S,2R)-Milnacipran as an Enantiomeric Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)

This compound is the more active enantiomer of the racemic mixture milnacipran (B1663801). nih.govdrugbank.com As a serotonin-norepinephrine reuptake inhibitor (SNRI), its mechanism of action is centered on the potentiation of serotonin (B10506) and norepinephrine (B1679862) in the central nervous system. drugbank.com This is achieved by binding to and inhibiting the serotonin (SERT) and norepinephrine (NET) transporters, which are responsible for the reabsorption of these neurotransmitters from the synaptic cleft. drugbank.comwikipedia.org

Unlike some other SNRIs, levomilnacipran (B1675123) exhibits a greater potency for norepinephrine reuptake inhibition compared to serotonin. psychopharmacologyinstitute.com In vitro studies have demonstrated that it has a twofold greater potency for norepinephrine than for serotonin. dovepress.com This unique pharmacological activity distinguishes it from other compounds in its class. dovepress.com Levomilnacipran binds with high affinity to human serotonin and norepinephrine transporters, with reported inhibition constant (Ki) values of 11 nM and 91 nM, respectively. drugbank.com It potently inhibits the reuptake of both neurotransmitters, with IC50 values in the nanomolar range. medchemexpress.com

Crucially, this compound displays a "clean" receptor profile, meaning it does not have a significant affinity for other receptors such as muscarinic, histaminergic, or adrenergic receptors. psychopharmacologyinstitute.comresearchgate.net This selectivity is a key characteristic, as interaction with these other receptors is often associated with undesirable side effects.

Historical Development and Theoretical Design Considerations of Balanced Dual Reuptake Inhibitors

The development of dual reuptake inhibitors emerged from the monoamine hypothesis of depression, which initially focused on single neurotransmitter systems, primarily serotonin. nih.gov The introduction of selective serotonin reuptake inhibitors (SSRIs) in the late 1980s was a major step forward from the earlier tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), offering a better safety and tolerability profile. wikipedia.orgnih.gov

However, the recognition that both serotonin and norepinephrine systems are implicated in the pathophysiology of depression led to the development of drugs that could modulate both neurotransmitters simultaneously. wikipedia.orgnih.gov The theory behind balanced dual reuptake inhibitors is that by targeting both serotonin and norepinephrine, a broader range of symptoms might be addressed, potentially leading to improved efficacy. wikipedia.org

The first-generation dual-acting agents were the TCAs, which, despite their efficacy, had a broad range of actions on other receptors, leading to significant side effects. wikipedia.org This prompted the design of newer, more selective agents. Venlafaxine (B1195380), introduced in 1993, was a key milestone as a selective SNRI. nih.govwikipedia.org Milnacipran followed, first approved in France in 1996, and was noted for its relatively balanced inhibition of both serotonin and norepinephrine reuptake. nih.govwikipedia.org The design consideration for these second-generation antidepressants was to retain the dual monoamine reuptake inhibition of TCAs while minimizing off-target receptor binding to improve tolerability. wikipedia.org

Significance of Stereochemistry in Pharmacological Activity within the Milnacipran Series

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in pharmacology. researchgate.netmdpi.com Many drugs are chiral, meaning they exist as enantiomers—mirror-image isomers that are not superimposable. derangedphysiology.com These enantiomers can have markedly different pharmacological and pharmacokinetic profiles. nih.gov

Milnacipran is a chiral molecule with two chiral centers, existing as a racemic mixture of the (1S,2R) and (1R,2S) enantiomers. researchgate.nettga.gov.au Research has revealed that these two enantiomers possess different biological activities. The (+)-(1S,2R) enantiomer, levomilnacipran, is considered the more active component of the racemic mixture. nih.govdrugbank.com It is primarily responsible for the potent inhibition of both serotonin and norepinephrine reuptake. google.com

The differential activity of the enantiomers underscores the importance of stereochemistry in drug design. Developing a single-enantiomer formulation, such as levomilnacipran, can offer advantages by isolating the therapeutically active isomer. researchgate.net This can lead to a more predictable pharmacological effect. In the case of milnacipran, the development of levomilnacipran was driven by the discovery that the (1S,2R) enantiomer is essentially responsible for the desired dual inhibitory activity on serotonin and norepinephrine reuptake. google.com

In Vitro Transporter Binding and Reuptake Inhibition Data for this compound

| Parameter | Transporter | Value (nM) |

| Binding Affinity (Ki) | Human Serotonin Transporter (SERT) | 11 drugbank.com |

| Human Norepinephrine Transporter (NET) | 91 drugbank.com | |

| Reuptake Inhibition (IC50) | Serotonin (5-HT) | 19.0 medchemexpress.com |

| Norepinephrine (NE) | 10.5 medchemexpress.com |

Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

(1S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13?,15-/m1/s1 |

InChI Key |

GJJFMKBJSRMPLA-AWKYBWMHSA-N |

Isomeric SMILES |

CCN(CC)C(=O)[C@]1(CC1CN)C2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 |

Origin of Product |

United States |

Enantioselective Synthesis and Structural Elucidation of + 1s,2r Milnacipran

Asymmetric Synthetic Methodologies for the (1S,2R) Enantiomer

The synthesis of the enantiomerically pure (+)-(1S,2R)-Milnacipran, also known as Levomilnacipran (B1675123), is of considerable interest due to its enhanced therapeutic activity compared to the racemic mixture. google.com Various asymmetric strategies have been developed to avoid the inefficient separation of enantiomers from a racemic mixture, which inherently results in a loss of at least 50% of the product. google.com

Cyclopropanation-Based Approaches for Stereocenter Installation

Cyclopropanation reactions are fundamental to constructing the core structure of milnacipran (B1663801). Asymmetric Simmons-Smith cyclopropanation has been utilized as a key step in the synthesis of optically active milnacipran. oup.com This method involves the reaction of an allylic alcohol with diiodomethane and diethylzinc in the presence of a chiral catalyst to create the cyclopropane (B1198618) ring with controlled stereochemistry. oup.com Another approach involves the transformation of 2-(2-cyano-2-phenylethyl)aziridines into trans-2-aminomethyl-1-phenylcyclopropanecarboxamides through a regiospecific ring opening and subsequent 3-exo-tet cyclisation, providing a novel entry into the trans-isomer of milnacipran. researchgate.net

Engineered heme enzymes, specifically myoglobin variants, have also been employed to catalyze the asymmetric cyclopropanation of olefins. rochester.edu These biocatalysts can produce the chiral cyclopropane core of various drugs, including the precursor to milnacipran, with high diastereoselectivity and enantioselectivity (98–99.9% de; 96–99.9% ee). rochester.edu

Utilization of Chiral Catalysts in Enantioselective Routes

Chiral catalysts are essential for achieving high enantioselectivity in the synthesis of this compound. In the asymmetric Simmons-Smith reaction, simple disulfonamides derived from α-amino acids have been used as effective chiral catalysts. oup.com Another successful strategy involves an iridium-catalyzed enantioselective hydrogenation of 1,2-azaborines, which provides access to δ-aminoboronic esters that can serve as chiral building blocks. chemrxiv.org

Biocatalysis offers a powerful alternative for stereocontrol. Porcine pancreas lipase has been used for the selective monoacylation of a diol intermediate, which, combined with an enantioselective Simmons-Smith cyclopropanation, forms a key part of an asymmetric synthesis route to milnacipran. oup.com Engineered myoglobin variants have also demonstrated high catalytic activity and stereoselectivity, enabling the gram-scale synthesis of chiral cyclopropane precursors. rochester.edu

Novel Synthetic Strategies Employing Specific Starting Materials

Innovative synthetic routes have been developed utilizing specific, readily available chiral starting materials to install the desired stereochemistry.

One notable approach begins with phenylacetic acid . In this multi-step synthesis, the two stereogenic centers on the cyclopropane ring are installed sequentially to yield the active (1S,2R)-enantiomer. nih.govrsc.org

| Starting Material | Key Steps | Catalyst/Reagent | Enantiomeric Excess (ee) |

| Allylic Alcohol | Asymmetric Simmons-Smith Cyclopropanation | Disulfonamide-Zn(CH₂I)₂ | 72% |

| Phenylacetic Acid | Sequential installation of stereocenters | Not specified | High |

| (R)-Epichlorohydrin | Reaction with phenylacetonitrile, lactonization, amidation, phthalimide formation, hydrolysis | Sodium Amide | >98% |

| Styrene | Biocatalytic Cyclopropanation | Engineered Myoglobin | 96–99.9% |

Synthesis of Conformationally Restricted Analogues and Derivatives

Modifying the structure of milnacipran by creating conformationally restricted analogues has been a key strategy to develop compounds with novel or enhanced biological activities. acs.orgnih.govacs.org By limiting the rotational freedom of the molecule, these analogues can achieve higher binding affinity and selectivity for specific biological targets. acs.org

Generation of Cyclobutane Analogues and Other Ring Systems

To explore the impact of the ring size on activity, an asymmetric synthesis of a cyclobutane analogue of milnacipran has been reported. rsc.org In this derivative, the central cyclopropane ring is replaced by a cyclobutane ring. The synthesis starts from phenylacetonitrile, and the two stereogenic centers on the cyclobutane core are installed sequentially. rsc.org This structural modification investigates the spatial requirements of the target receptors and transporters.

Targeted Modifications for Enhanced or Altered Activity

Targeted structural modifications have led to the discovery of milnacipran analogues with significantly different pharmacological profiles.

NMDA Receptor Antagonists: Conformationally restricted analogues of milnacipran were designed to enhance its activity as an N-methyl-D-aspartic acid (NMDA) receptor antagonist. acs.orgnih.gov By introducing an alkyl group at the α-position of the amino group, the rotation of the aminomethyl moiety is restricted. researchgate.net One of the most potent compounds identified was (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide (PPYDC), which showed a 20-fold stronger binding affinity for the NMDA receptor than the parent compound. acs.org

Potent Monoamine Transporter Inhibitors: A series of thien-2-yl analogues of (1S,2R)-milnacipran were synthesized and characterized as highly potent inhibitors of both norepinephrine (B1679862) (NET) and serotonin (B10506) (SERT) transporters. nih.gov Replacing the phenyl group with a thien-2-yl group led to compounds with significantly lower IC₅₀ values, indicating greater potency. nih.gov For instance, compound 5c from this series exhibited IC₅₀ values more than 10 times lower than those of (1S,2R)-milnacipran at both NET and SERT. nih.gov Another series of analogues also yielded compounds with enhanced potency, such as compound 15l , which was 20-fold more potent at NET and 13-fold more potent at SERT. nih.gov

| Compound | Modification | Target | IC₅₀ (NET) | IC₅₀ (SERT) |

| This compound | Parent Compound | NET/SERT | 77 nM | 420 nM |

| Thien-2-yl Analogue 5c | Phenyl group replaced by thien-2-yl | NET/SERT | 2.3 nM | 32 nM |

| Analogue 15l | Phenyl group modification | NET/SERT | 1.7 nM | 25 nM |

| PPYDC | Conformationally restricted aminomethyl group | NMDA Receptor | Not Applicable | Not Applicable |

Stereochemical Purity and Isomeric Characterization Techniques in Research

Ensuring the stereochemical purity of this compound is critical for research and potential therapeutic applications. Various analytical techniques are employed to separate and quantify the enantiomers of Milnacipran, thereby determining the enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC) is a primary technique for chiral separation. chemrxiv.org

Researchers have developed methods using both chiral stationary phases (CSPs) and chiral mobile phase additives (CMPAs) for this purpose. chemrxiv.org One cost-effective method avoids expensive chiral columns by using a reverse-phase HPLC with a chiral mobile phase additive. chemrxiv.org A specific example involves sulfated β-cyclodextrin (SβCD) as a CMPA to resolve the enantiomers of milnacipran. chemrxiv.org The separation is influenced by several factors, including the type and concentration of the cyclodextrin, the pH of the mobile phase, and the organic solvent used. chemrxiv.org

Another advanced technique for chiral analysis is the use of a nonchiral HPLC system equipped with a circular dichroism (CD) detector. nih.govresearchgate.net This approach can simultaneously determine the enantiomeric and chemical composition. The CD detector measures the anisotropy factor (g), which is linearly related to the enantiomeric excess. nih.gov However, the g factor is temperature-dependent, and controlling the temperature can improve the linearity of the correlation. nih.gov

Below is a summary of research findings on the chromatographic separation of Milnacipran enantiomers.

Table 1: Chromatographic Techniques for Milnacipran Enantiomeric Separation

| Technique | Stationary Phase (Column) | Mobile Phase / Additive | Key Findings |

|---|---|---|---|

| Reverse-Phase HPLC with CMPA | Kinetex C8 | 10mM Sulfated β-cyclodextrin (SβCD) in acetonitrile/phosphate buffer | Successful and cost-effective resolution of enantiomers. chemrxiv.org |

| HPLC with Chiral Stationary Phase | Acetylated-β-cyclodextrin (Astec CYCLOBOND™ I 2000 AC) | Acetonitrile-0.1% triethylammonium acetate (TEAA) solution (pH 5.0) | Achieved rapid separation with a resolution (Rs) of 1.74. semanticscholar.org |

| Nonchiral HPLC with CD Detection | Porous graphitic carbon-based column | Methanol/phosphate buffer | The anisotropy factor (g) from the CD signal is linearly related to the enantiomeric excess; temperature control improves linearity. nih.gov |

Molecular docking studies have also been employed to understand the chiral recognition mechanism between the enantiomers and the chiral selector, such as SβCD, corroborating experimental findings. chemrxiv.org Other methods for determining the optical purity of enantiopure molecules include spectroscopic, light, and thermal techniques. researchgate.net

Molecular Mechanisms of Monoamine Transporter Interaction

Reuptake Inhibition Profiles at Serotonin (B10506) Transporters (SERT) and Norepinephrine (B1679862) Transporters (NET)

(+)-(1S,2R)-Milnacipran, also known as levomilnacipran (B1675123), is a potent inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET). nih.gov This dual inhibition leads to an increase in the extracellular levels of both serotonin and norepinephrine. nih.gov

The inhibitory potency of this compound at SERT and NET has been quantified through in vitro studies, yielding specific IC50 and Ki values. The IC50 value represents the concentration of the drug required to inhibit 50% of the transporter activity, while the Ki value indicates the binding affinity of the drug for the transporter.

Studies have reported varying but generally consistent values for these parameters. For instance, one study found that levomilnacipran exhibited an IC50 of 19.0 nM for human SERT and 10.5 nM for human NET. nih.gov Another source reports IC50 values of 16-19 nM for 5-HT reuptake and 11 nM for NE reuptake. nih.govdrugbank.comfda.gov The binding affinities (Ki) have been reported as 11.2 nM for human SERT and 92.2 nM for human NET. nih.gov Another source cites Ki values of 11 nM for human serotonin transporters and 91 nM for human norepinephrine transporters. nih.govdrugbank.comfda.gov Some studies have reported a Ki of 1.2 nM for SERT and 92.2 nM for NET. medchemexpress.commedchemexpress.com

Interactive Data Table: Inhibitory Potency and Binding Affinity of this compound

| Parameter | Transporter | Value (nM) | Source(s) |

| IC50 | Serotonin Transporter (SERT) | 16-19 | nih.govdrugbank.comfda.gov |

| Norepinephrine Transporter (NET) | 10.5 - 11 | nih.govnih.govdrugbank.comfda.gov | |

| Ki | Serotonin Transporter (SERT) | 1.2 - 11.2 | nih.govnih.govdrugbank.comfda.govmedchemexpress.commedchemexpress.com |

| Norepinephrine Transporter (NET) | 91 - 92.2 | nih.govnih.govdrugbank.comfda.govmedchemexpress.commedchemexpress.com |

While this compound potently inhibits both SERT and NET, there is a notable difference in its binding affinity and potency for these two transporters. The compound generally shows a higher affinity and/or potency for the norepinephrine transporter compared to the serotonin transporter. nih.govnih.gov

Specifically, it has been described as having a 2-fold greater potency for norepinephrine reuptake inhibition relative to serotonin reuptake inhibition. nih.gov This preferential activity at NET distinguishes it from some other serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.gov The ratio of its potency for NET versus SERT inhibition is approximately 0.6. nih.gov

In contrast to its potent effects on SERT and NET, this compound has been shown to have a negligible effect on the dopamine (B1211576) transporter (DAT). drugbank.comopenaccessjournals.com Studies have found no detectable affinity for the human dopamine transporter, with Ki values greater than 10,000 nM. researchgate.net This lack of significant interaction with DAT contributes to its specific pharmacological profile, differentiating it from other antidepressants that may also affect dopamine reuptake.

Absence of Significant Affinity for Other Neurotransmitter Receptors

A key characteristic of this compound is its high selectivity for SERT and NET, with a notable absence of significant affinity for a wide range of other neurotransmitter receptors. nih.govnih.govdrugbank.comfda.gov This "clean" receptor binding profile is thought to contribute to its tolerability profile, as interactions with other receptors are often associated with various side effects.

Research has consistently demonstrated that this compound does not bind significantly to adrenergic receptors, including α1, α2, and β subtypes. nih.govdrugbank.comfda.gov The racemic mixture, milnacipran (B1663801), has also been shown to have no affinity for α1-adrenergic receptors. researchgate.netresearchgate.net This lack of interaction with adrenergic receptors is a distinguishing feature compared to older classes of antidepressants, such as tricyclic antidepressants (TCAs), which often have significant affinity for these receptors, leading to cardiovascular and other side effects.

Similarly, extensive in vitro testing has revealed that this compound lacks significant affinity for various serotonergic receptor subtypes, including 5-HT1 through 5-HT7. nih.govdrugbank.comfda.govdrugbank.comnih.gov This indicates that its mechanism of action is primarily through the inhibition of serotonin reuptake at the transporter level, rather than direct interaction with postsynaptic serotonin receptors. This specificity helps to avoid the complex and sometimes undesirable effects associated with direct receptor agonism or antagonism.

Assessment of Dopaminergic Receptor (D1-5), Histaminergic (H1-4), Muscarinic (M1-5), Opiate, and Benzodiazepine (B76468) Binding

In contrast to its potent activity at monoamine transporters, this compound, also known as levomilnacipran, demonstrates a notable lack of significant affinity for a wide range of other neurotransmitter receptors. drugbank.comnih.govnih.gov In vitro studies have consistently shown that this compound has no appreciable binding affinity for dopaminergic (subtypes D1-5), histaminergic (subtypes H1-4), muscarinic (subtypes M1-5), opiate, and benzodiazepine receptors. drugbank.comnih.govtga.gov.aucda-amc.catga.gov.autga.gov.auhres.ca

This low affinity for these receptor systems is a key pharmacological characteristic of this compound. nih.govresearchgate.net The absence of significant interaction with these receptors suggests that the therapeutic effects of the compound are not mediated through direct action at these sites. Research indicates that long-term administration of milnacipran did not lead to changes in benzodiazepine binding sites.

The selective action of this compound, focusing on the inhibition of norepinephrine and serotonin reuptake without engaging these other major receptor systems, distinguishes it from many other antidepressant agents, particularly tricyclic antidepressants, which often exhibit significant binding to muscarinic and histaminergic receptors. nih.govresearchgate.net

The following tables summarize the binding affinity of this compound for these receptor families based on available research findings.

Dopaminergic Receptor Binding

| Receptor Subtype | Binding Affinity (Ki or IC50) | Finding |

| D1-5 | No significant affinity | In vitro studies show no appreciable binding. drugbank.comnih.govtga.gov.au |

Histaminergic Receptor Binding

| Receptor Subtype | Binding Affinity (Ki or IC50) | Finding |

| H1-4 | No significant affinity | In vitro studies show no appreciable binding. drugbank.comnih.govtga.gov.au |

Muscarinic Receptor Binding

| Receptor Subtype | Binding Affinity (Ki or IC50) | Finding |

| M1-5 | No significant affinity | In vitro studies show no appreciable binding. drugbank.comnih.govtga.gov.au |

Opiate Receptor Binding

| Receptor Type | Binding Affinity (Ki or IC50) | Finding |

| Opiate | No significant affinity | In vitro studies show no appreciable binding. drugbank.comnih.govtga.gov.au |

Benzodiazepine Receptor Binding

| Receptor Type | Binding Affinity (Ki or IC50) | Finding |

| Benzodiazepine | No significant affinity | In vitro studies show no appreciable binding. drugbank.comnih.govtga.gov.au Long-term administration did not alter binding sites. |

Preclinical Pharmacodynamic Characterization in Animal Models

Neurochemical Effects on Extracellular Monoamine Levels

The primary mechanism of (+)-(1S,2R)-Milnacipran is the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) transporters, leading to an increase in the extracellular concentrations of these monoamines in various brain regions. nih.gov

In vivo microdialysis is a key technique used to measure changes in extracellular neurotransmitter levels in specific brain areas of freely moving animals. Studies using this method have consistently demonstrated that milnacipran (B1663801) administration elevates both serotonin and norepinephrine levels. nih.gov

Prefrontal Cortex: In the medial prefrontal cortex of rats, milnacipran has been shown to cause a dose-related and potent increase in the extracellular levels of both 5-HT and NE. nih.gov Further studies confirmed these dose-dependent increases in the frontal cortex. nih.gov Localized administration directly into the prefrontal cortex led to a seven-fold rise in 5-HT concentrations.

Hypothalamus: Similar to the effects observed in the cortex, microdialysis experiments in the guinea pig hypothalamus revealed that milnacipran produces a dose-related and comparable increase in the extracellular concentrations of both 5-HT and NE. nih.govnih.gov

Hippocampus: Research has also identified dose-dependent increases in both 5-HT and NE levels within the rat hippocampus following milnacipran administration. nih.gov

Spinal Cord: The analgesic properties of milnacipran are partly attributed to its influence on monoaminergic pathways at the spinal level. openaccessjournals.com It is understood that milnacipran enhances 5-HT and NE levels in the spinal cord, which contributes to the modulation of pain signals. nih.gov

Table 1: Summary of Microdialysis Findings for Milnacipran

| CNS Region | Effect on Extracellular Serotonin (5-HT) | Effect on Extracellular Norepinephrine (NE) | Supporting Evidence |

|---|---|---|---|

| Prefrontal Cortex | ▲ Increase (Dose-dependent) | ▲ Increase (Dose-dependent) | nih.govnih.gov |

| Hypothalamus | ▲ Increase (Dose-dependent) | ▲ Increase (Dose-dependent) | nih.govnih.gov |

| Hippocampus | ▲ Increase (Dose-dependent) | ▲ Increase (Dose-dependent) | nih.gov |

| Spinal Cord | ▲ Increase | ▲ Increase | openaccessjournals.comnih.gov |

The effects of milnacipran on monoamine levels vary depending on the duration of administration.

Acute Effects: Following a single administration, milnacipran rapidly increases extracellular 5-HT and NE. nih.gov Studies have documented a three- to four-fold increase in these neurotransmitters within two hours, an effect that can last for up to six hours. Paradoxically, a single dose has also been reported to initially decrease NE levels in the locus coeruleus and 5-HT levels in the dorsal raphe nucleus, likely due to immediate autoreceptor feedback mechanisms. nih.gov

Chronic Effects: With sustained administration, the neurochemical effects evolve. After seven days of treatment, a significant rise in the basal extracellular levels of NE is observed in the medial prefrontal cortex. nih.gov An acute dose given after this 7-day period produces an even greater NE increase than a single dose alone, suggesting an enhancement of noradrenergic transmission over time. nih.gov Similarly, repeated administration enhances the increase in extracellular 5-HT in the hippocampus compared to a single dose. nih.gov Long-term treatment has been found to significantly elevate the basal synthesis of both 5-HT and NE.

Electrophysiological Investigations of Neuronal Activity

Electrophysiological studies, which measure the electrical activity of neurons, provide further insight into how milnacipran modulates neural circuits. These investigations confirm that the drug-induced increases in synaptic monoamines alter the firing patterns of key neuronal populations. openaccessjournals.com

The locus coeruleus and the dorsal raphe nucleus are the principal sources of norepinephrine and serotonin in the brain, respectively.

Locus Coeruleus (NE Neurons): Short-term treatment with milnacipran (2 days) has been shown to cause a marked decrease in the firing rate of NE neurons in the locus coeruleus. nih.gov This reduced firing rate was maintained following 7 and 14 days of continuous treatment. nih.gov

Raphe Nucleus (5-HT Neurons): An acute intravenous injection of milnacipran leads to a suppression of the firing activity of 5-HT neurons. nih.gov A 2-day treatment regimen also reduced the firing rate; however, this effect showed partial recovery after 7 days and complete recovery to normal firing rates after 14 days of treatment. nih.gov This normalization of 5-HT neuron activity appears to be dependent on the norepinephrine system. nih.gov

Table 2: Electrophysiological Effects of Milnacipran on Neuronal Firing Rates

| Neuronal Population | Acute/Short-Term Effect (2 days) | Long-Term Effect (7-14 days) | Supporting Evidence |

|---|---|---|---|

| Locus Coeruleus (NE) | ▼ Markedly Decreased Firing | ▼ Firing Rate Remained Reduced | nih.gov |

| Raphe Nucleus (5-HT) | ▼ Decreased Firing | ↔ Partial to Complete Recovery of Firing | nih.gov |

Long-term potentiation (LTP) is a cellular mechanism involving the persistent strengthening of synapses, which is fundamental to learning and memory. wikipedia.org

Hippocampal LTP: In animal models of stress, which can suppress LTP, chronic (but not acute) treatment with milnacipran was found to reverse the stress-induced impairment of LTP in the CA1 region of the hippocampus. nih.gov This restorative effect on synaptic plasticity is thought to contribute to the therapeutic mechanisms of the compound. nih.govresearchgate.net The enhancement of serotonergic neurotransmission in the hippocampus following repeated milnacipran administration may be responsible for this effect. nih.gov

Spinal LTP: In the context of pain processing, LTP in the spinal dorsal horn is considered a synaptic mechanism of hypersensitivity. nih.gov Studies show that while milnacipran does not prevent the initial induction of spinal LTP, it effectively inhibits the maintenance of established C-fibre-mediated LTP. nih.gov This finding aligns with its clinical efficacy in established chronic pain states, suggesting it acts on the maintenance rather than the development of certain forms of neural plasticity related to pain. nih.gov

Autoreceptors are presynaptic receptors that regulate the synthesis and release of a neuron's own neurotransmitter, typically providing negative feedback. Milnacipran's effects are significantly influenced by its interaction with these regulatory systems.

Noradrenergic Autoreceptors (α₂-adrenoceptors): Long-term (14-day) milnacipran administration leads to a marked reduction in the functional sensitivity of α₂-adrenergic autoreceptors on locus coeruleus neurons. nih.gov This desensitization was evidenced by a diminished suppressant effect of the α₂-agonist clonidine (B47849) on NE neuron firing. nih.gov This suggests that over time, the negative feedback mechanism becomes less effective, which may contribute to the enhanced noradrenergic transmission seen with chronic treatment. nih.gov

Serotonergic Autoreceptors (5-HT₁A): The modulation of 5-HT₁A autoreceptors appears to be a key factor in the time-dependent effects of milnacipran. nih.gov Repeated administration for at least seven days has been found to desensitize somatodendritic 5-HT₁A autoreceptors in the raphe nucleus. nih.gov This was demonstrated by a significant attenuation of the ability of 5-HT to inhibit the firing of these neurons. nih.gov This desensitization allows for the recovery of the 5-HT neuron firing rate observed after long-term treatment, contributing to enhanced serotonin release in projection areas. nih.govnih.gov

Functional Neuroanatomical Mapping via Immediate Early Gene Expression (e.g., Fos-Immunoreactivity)

The expression of immediate early genes, such as c-Fos, serves as a valuable marker for mapping neuronal activity in response to pharmacological agents. nih.govresearchgate.net Studies utilizing Fos-immunoreactivity have provided insights into the specific brain circuits modulated by this compound.

Differential Activation/Inhibition in Brain Regions

Research in rat models has demonstrated that administration of milnacipran leads to distinct patterns of neuronal activation and inhibition across several key brain regions involved in mood, reward, and cognition. scirp.org

A notable study investigating the effects of milnacipran on Fos-immunoreactivity revealed the following changes: scirp.org

Infralimbic Prefrontal Cortex (ILPFC): A significant decrease in the number of Fos-immunoreactive cells was observed. scirp.org The infralimbic cortex is a subregion of the medial prefrontal cortex that plays a role in regulating emotional behaviors and reward-seeking. nih.govscispace.com

Nucleus Accumbens (NAc): Specifically in the shell portion of the nucleus accumbens, a significant decrease in Fos-positive cells was noted. scirp.org The nucleus accumbens shell is a critical component of the brain's reward circuitry. scispace.com

Hippocampus: The CA1 region of the hippocampus also showed a significant reduction in Fos-immunoreactive cells. scirp.org The hippocampus is integral to memory formation and emotional regulation.

Lateral Septum: In contrast to the other regions, a significant increase in Fos counts was identified in the lateral septum. scirp.org The lateral septum is involved in processing stress and emotional responses.

These findings suggest that milnacipran differentially modulates neuronal activity in a network of brain regions implicated in the pathophysiology of depression and other neuropsychiatric disorders. The attenuation of activity in the infralimbic prefrontal cortex, nucleus accumbens shell, and hippocampal CA1 region, coupled with the activation of the lateral septum, may represent a key neurobiological signature of its therapeutic effects. scirp.org

| Brain Region | Effect on Fos-Immunoreactivity |

|---|---|

| Infralimbic Prefrontal Cortex | Decreased |

| Nucleus Accumbens (Shell) | Decreased |

| Hippocampus (CA1) | Decreased |

| Lateral Septum | Increased |

Mechanisms of Pain Modulation in Preclinical Models

This compound has demonstrated analgesic properties in various preclinical pain models. Its mechanism of action in pain modulation is multifaceted, involving both descending inhibitory pathways and direct effects at the spinal level.

Role in Descending Inhibitory Pain Pathways

The analgesic effects of milnacipran are largely attributed to its ability to enhance serotonergic and noradrenergic neurotransmission within the descending pain inhibitory pathways. drugbank.comdrugbank.com These pathways, originating in the brainstem, project to the spinal cord and play a crucial role in modulating the perception of pain. By blocking the reuptake of serotonin (5-HT) and norepinephrine (NE), milnacipran increases the concentration of these neurotransmitters in the synaptic cleft, thereby strengthening the inhibitory signals that dampen nociceptive transmission. drugbank.comnih.gov The enhanced noradrenergic activity, in particular, is thought to be a key contributor to its pain-mitigating effects. drugbank.comtaylorandfrancis.com

Spinal Level Effects on Nociceptive Synaptic Transmission (e.g., C-fiber evoked potentials)

Studies at the spinal level have provided direct evidence for the inhibitory effects of milnacipran on nociceptive signaling. In animal models, spinal administration of milnacipran has been shown to inhibit C-fiber-evoked field potentials in the spinal dorsal horn. nih.govnih.gov C-fibers are unmyelinated nerve fibers that transmit slow, burning pain signals. meduniwien.ac.at

Interestingly, the inhibitory effect of milnacipran on C-fiber-evoked potentials is condition-dependent. In naïve animals under normal conditions, milnacipran does not significantly affect basal C-fiber-evoked responses. nih.govnih.gov However, in models of neuropathic pain or after the induction of long-term potentiation (a form of synaptic plasticity thought to underlie chronic pain), milnacipran produces a clear and prolonged inhibition of these potentials. nih.govnih.govresearchgate.net This suggests that the monoaminergic modulation of spinal nociceptive transmission is altered in chronic pain states, making it more susceptible to the effects of SNRIs like milnacipran. nih.gov

Involvement of Spinal 5-HT1/2 Receptors and α2-Adrenoceptors

The inhibitory effects of milnacipran at the spinal level are mediated by specific serotonin and adrenergic receptors. Research has demonstrated that the suppression of C-fiber-evoked field potentials by milnacipran can be blocked by antagonists of 5-HT1/2 receptors and α2-adrenoceptors. nih.govnih.govresearchgate.net

α2-Adrenoceptors: The blockade of milnacipran's inhibitory effects by α2-adrenoceptor antagonists like yohimbine (B192690) and idazoxan (B1206943) highlights the critical role of the noradrenergic system. nih.govnih.gov α2-adrenoceptors are expressed on the central terminals of C-fiber afferents and on spinal excitatory neurons. nih.gov Their activation by norepinephrine released from descending pathways leads to the inhibition of excitatory neurotransmitter release and a reduction in nociceptive synaptic transmission. nih.govscispace.com

5-HT1/2 Receptors: The involvement of 5-HT1/2 receptors is demonstrated by the reversal of milnacipran's effects with antagonists such as methysergide. nih.govnih.gov In neuropathic pain models, intrathecal administration of milnacipran has been shown to attenuate mechanical and thermal allodynia, an effect that is reversed by antagonists for 5-HT1, 5-HT2, and 5-HT3 receptors. nih.gov This indicates that multiple serotonin receptor subtypes contribute to the spinal analgesic actions of milnacipran. nih.gov

| Receptor Type | Role in Milnacipran-Induced Analgesia | Supporting Antagonist |

|---|---|---|

| α2-Adrenoceptors | Mediate inhibition of nociceptive transmission | Yohimbine, Idazoxan |

| 5-HT1/2 Receptors | Contribute to the suppression of pain signals | Methysergide |

| 5-HT3 Receptors | Involved in attenuating allodynia | Ondansetron |

Structure Activity Relationships Sar and Enantiomeric Contributions

Influence of Cyclopropane (B1198618) Ring Stereochemistry on Transporter Selectivity

Milnacipran (B1663801) possesses two chiral centers on its cyclopropane ring, giving rise to four possible stereoisomers. However, it is the cis isomers, (1S,2R)-Milnacipran and (1R,2S)-Milnacipran, that are of therapeutic interest. mdpi.com The stereochemistry of this core structure is a fundamental determinant of the compound's pharmacological profile.

Comparison of (1S,2R) and (1R,2S) Enantiomers on Monoamine Uptake Inhibition

Levomilnacipran (B1675123) exhibits a greater potency for the norepinephrine (B1679862) transporter (NET) compared to the serotonin (B10506) transporter (SERT). semanticscholar.org In contrast, while the (1R,2S) enantiomer is also active, it is less potent. semanticscholar.org This distinction was a key factor in the development of Levomilnacipran as a single-enantiomer drug. mdpi.com Studies have shown no interconversion between the enantiomers within the body, highlighting the stability and distinct pharmacological contributions of each. mdpi.comdrugbank.com

| Enantiomer | Target | Potency |

| (+)-(1S,2R)-Milnacipran (Levomilnacipran) | NET & SERT | More Potent mdpi.comsemanticscholar.org |

| (-)-(1R,2S)-Milnacipran | NET & SERT | Less Potent semanticscholar.org |

The Role of the Cyclopropane Core in Ligand-Transporter Interactions

The cyclopropane ring of Milnacipran is not merely a scaffold but an active participant in its binding to monoamine transporters. Its rigid structure conformationally restrains the phenyl and aminomethyl groups, presenting them in a specific orientation for optimal interaction with the binding sites on NET and SERT. acs.org This constrained conformation is a crucial element of its pharmacophore. wikipedia.org The cis relationship between the phenyl and aminomethyl groups on the cyclopropane ring is essential for its activity. nih.gov

Effects of Substituent Modifications on Potency and Selectivity

The core structure of this compound has been the subject of numerous modification studies to probe the SAR and develop analogs with improved properties. These investigations have revealed the critical roles of the aromatic moiety and the N,N-diethylamino group.

Alterations to the Aromatic Moiety and their Pharmacological Consequences

The phenyl group of Milnacipran is an essential feature for its activity. Complete removal of this aromatic moiety leads to a loss of binding affinity for the NMDA receptor, a target for some milnacipran analogs, suggesting its critical role in receptor interaction. researchgate.net

Modifications to this phenyl ring have yielded analogs with altered potency and selectivity. For instance, the substitution of the phenyl group with a heteroaromatic ring, such as a thien-2-yl group, has been shown to significantly enhance potency. One such analog, a thien-2-yl derivative of (1S,2R)-Milnacipran, demonstrated IC50 values of 2.3 nM for NET and 32 nM for SERT, representing a more than 10-fold improvement over the parent compound. researchgate.net Another series of analogs with variations in the aromatic moiety also produced compounds with higher potency than milnacipran at both NET and SERT. researchgate.netresearchgate.net

| Compound | Aromatic Moiety | NET IC50 (nM) | SERT IC50 (nM) |

| This compound | Phenyl | 77 | 420 |

| Thien-2-yl analog (5c) | Thien-2-yl | 2.3 | 32 |

| Analog (15l) | Modified Phenyl | 1.7 | 25 |

Data sourced from researchgate.net

Impact of Alkyl and Amino Group Modifications (e.g., N-methylation, allyl substitution)

Modifications to the N,N-diethylamino group have also been shown to significantly impact the pharmacological activity of Milnacipran derivatives. For example, N-methylation of the amino group leads to a reduction in both norepinephrine and serotonin reuptake inhibition. wikipedia.org

Conversely, strategic replacement of the ethyl groups can enhance potency. Research has shown that replacing one of the ethyl groups with an allyl moiety can lead to an increase in norepinephrine potency. wikipedia.org Furthermore, analogs with an allylic double bond in the substituent groups have shown a significantly improved effect on both norepinephrine and serotonin transporters. wikipedia.org

Theoretical Pharmacophore Models for Milnacipran Derivatives

To better understand the SAR of Milnacipran and guide the design of new analogs, researchers have developed theoretical pharmacophore models. These models are established based on the conformational analysis of Milnacipran in an aqueous solution, often using techniques like NMR. nih.govdrugbank.com A key aspect of these models is the conformation of Milnacipran, which is considered a vital part of its pharmacophore. wikipedia.org The established models have been shown to be consistent with the observed SAR results, providing a valuable tool for predicting the activity of novel derivatives. nih.govdrugbank.com

Computational Approaches to Understanding Ligand-Transporter Binding

Computational modeling and binding affinity studies have been instrumental in elucidating the interaction between this compound and the serotonin (SERT) and norepinephrine (NET) transporters. These approaches have revealed that while racemic milnacipran inhibits both transporters, the (+)-(1S,2R) enantiomer, Levomilnacipran, is the more active component. researchgate.netdrugbank.com

Studies using human recombinant transporters have quantified the binding affinities (Ki) and inhibitory concentrations (IC50) for milnacipran and its enantiomers. Levomilnacipran binds with high affinity to both human NET and SERT. drugbank.comresearchgate.net Specifically, it demonstrates a higher potency for NET inhibition over SERT inhibition. researchgate.netdrugbank.com In vitro studies show that Levomilnacipran has an approximate twofold higher potency for the norepinephrine transporter compared to the serotonin transporter. researchgate.net This contrasts with other SNRIs like venlafaxine (B1195380) and duloxetine, which generally show a preference for SERT. researchgate.netnih.govtandfonline.com

Mutational analysis of the transporter binding sites has identified key amino acid residues that determine this selectivity. For instance, studies swapping non-conserved residues between SERT and NET have shown that just a few amino acid changes in the central binding site can significantly alter inhibitor affinity and selectivity, highlighting the subtle structural differences between the transporters that are exploited by ligands like this compound. pnas.org Computational docking studies suggest that milnacipran binds within the primary binding site of the transporter. researchgate.netbiorxiv.org

| Compound | Transporter | Binding Affinity (Ki, nM) | Inhibition Potency (IC50, nM) |

|---|---|---|---|

| This compound (Levomilnacipran) | Human SERT | 11.2 | 19.0 |

| This compound (Levomilnacipran) | Human NET | 92.2 | 10.5 |

| Racemic Milnacipran | Human SERT | 16.9 - 22 | 420 |

| Racemic Milnacipran | Human NET | 139 | 77 |

| (-)-(1R,2S)-Milnacipran (Dextromilnacipran) | Human SERT | >1000 | - |

| (-)-(1R,2S)-Milnacipran (Dextromilnacipran) | Human NET | >1000 | - |

This table presents a summary of binding affinity (Ki) and inhibition potency (IC50) values for this compound and related compounds at human serotonin (SERT) and norepinephrine (NET) transporters, based on data from multiple research studies. researchgate.netdrugbank.comresearchgate.netnih.govncats.io Note that values can vary between studies due to different experimental conditions.

Significance of Molecular Conformation and π-Electron Interactions

The distinct three-dimensional structure of this compound is fundamental to its binding characteristics. The molecule's rigid cyclopropane ring, a unique feature among SNRIs, plays a crucial role in orienting the other functional groups—the phenyl ring and the diethylcarboxamide and aminomethyl groups—into an optimal conformation for binding to the monoamine transporters. mdpi.comsci-hub.ru This pre-organized or conformationally restricted structure is thought to reduce the entropic penalty upon binding, potentially contributing to its high affinity. sci-hub.ruresearchgate.net

Structure-activity relationship studies on milnacipran derivatives have underscored the importance of specific molecular interactions:

π-Electron Interactions: The phenyl group is a critical component for activity. Research on various derivatives has shown that π-electrons are important for the interaction between the ligand and the transporters. wikipedia.org Aromatic residues, such as phenylalanine, within the transporter's binding pocket can form π-π or cation-π interactions with the phenyl ring of milnacipran, contributing significantly to binding energy and stability. acs.org Substitution on this phenyl ring can modulate potency and selectivity. For example, replacing the phenyl with a thien-2-yl group in certain analogues resulted in compounds with more than 10-fold greater potency at both NET and SERT compared to the parent compound. nih.gov

Amide Group: Modifications to the secondary amide groups (the N,N-diethyl substituents) have also been explored. These studies suggest that the nature of these substituents influences the interaction with the transporters. wikipedia.org

Stereochemistry: The absolute stereochemistry at the two chiral centers on the cyclopropane ring is paramount. The (1S,2R) configuration is significantly more active than the (1R,2S) enantiomer, demonstrating that the spatial arrangement of the pharmacophoric elements is precisely recognized by the transporters. mdpi.com Chirality is a key determinant for both inhibitory activity and selectivity toward monoamine transporters. pnas.orgpnas.org

Preclinical Pharmacokinetic and Metabolic Pathways Research

Absorption and Bioavailability in Animal Models

Preclinical studies in various animal models demonstrate that milnacipran (B1663801) is well-absorbed after oral administration. In rats, the absolute bioavailability of milnacipran has been reported to be approximately 61%, while in mice, it ranges from 50% to 60%, based on urinary radioactivity. amazonaws.com Further research in mice comparing intraperitoneal (IP) and intravenous (IV) administration found a high absolute bioavailability of 92.5% for the IP route, with plasma pharmacokinetic profiles being remarkably similar between the two routes. mdpi.com

The rate of absorption in animal models does not appear to be dose-dependent. amazonaws.com Peak plasma concentrations (Cmax) are generally reached within a few hours post-administration. nih.govnih.gov For instance, in mice administered a 30 mg/kg dose, peak plasma levels were observed at early time points. nih.gov The absorption of milnacipran is not significantly affected by the presence of food. tga.gov.auresearchgate.net

Table 1: Bioavailability of Milnacipran in Animal Models

| Animal Model | Route of Administration | Absolute Bioavailability (%) | Source |

|---|---|---|---|

| Rat | Oral | ~61 | amazonaws.com |

| Mouse | Oral | 50-60 | amazonaws.com |

| Mouse | Intraperitoneal (IP) | 92.5 | mdpi.com |

Distribution Characteristics, Including Volume of Distribution, in Preclinical Systems

Milnacipran exhibits wide distribution throughout the body in preclinical models, which is facilitated by its low plasma protein binding. nih.govresearchgate.net In rats, monkeys, and dogs, plasma protein binding is reported to be 19%, 14%, and 26%, respectively. tga.gov.au This low level of binding allows the drug to diffuse freely into various tissues. nih.gov

The volume of distribution (Vd) is indicative of significant tissue distribution. amazonaws.com In rats and monkeys, a high volume of distribution has been observed. tga.gov.au Studies in rats have shown that the highest concentrations of radioactivity following administration of labeled milnacipran are found in the gastrointestinal tract, liver, and kidneys. tga.gov.au Notably, the distribution of levomilnacipran (B1675123) to the brain was found to be low. tga.gov.au In mice, the Vd was found to be very similar following both intravenous and intraperitoneal administration. mdpi.com

Table 2: Plasma Protein Binding of Milnacipran in Animal Models

| Animal Model | Plasma Protein Binding (%) | Source |

|---|---|---|

| Rat | 19 | tga.gov.au |

| Monkey | 14 | tga.gov.au |

| Dog | 26 | tga.gov.au |

Metabolic Fate and Biotransformation Pathways

Milnacipran undergoes limited metabolism in the body, with a significant portion of the drug being excreted unchanged. nih.gov The primary metabolic processes are conjugation, specifically glucuronidation, and to a lesser extent, oxidation. researchgate.net

Primary Metabolic Routes (e.g., Glucuronidation, N-Dealkylation)

The main metabolic pathway for milnacipran is glucuronidation, which is a phase II conjugation reaction. nih.govresearchgate.net This process forms inactive metabolites, primarily l-milnacipran carbamoyl-O-glucuronide and d-milnacipran carbamoyl-O-glucuronide. nih.gov Another metabolic route is N-dealkylation, an oxidative process that results in the formation of N-desmethyl milnacipran. nih.govresearchgate.net In some cases, N-formylation following N-dealkylation has also been observed. researchgate.net

Identification and Activity Assessment of Preclinical Metabolites

Several metabolites of milnacipran have been identified in preclinical studies, none of which are considered pharmacologically active. nih.govnih.govnih.gov The major metabolites include:

Milnacipran carbamoyl (B1232498) O-glucuronide : A primary metabolite formed through glucuronidation. researchgate.net

N-desethyl milnacipran (also referred to as F2800 or F17400) : A product of N-dealkylation, it is a major metabolite found in rats and monkeys. tga.gov.auresearchgate.netnih.gov

p-hydroxy levomilnacipran : A circulating metabolite in rats. nih.gov

Levomilnacipran glucuronide and N-desethyl levomilnacipran glucuronide : Found in monkey urine but not detected in rat urine. nih.gov

p-hydroxy levomilnacipran glucuronide : Detected in rat urine. nih.gov

Studies have confirmed that the parent drug, milnacipran, is responsible for the therapeutic effects, as its metabolites are clinically inactive. nih.govopenaccessjournals.com

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C8, 2C19, 2D6, 2J2) in Milnacipran Metabolism and Lack of Significant Inhibition/Induction

Milnacipran's metabolism involves cytochrome P450 (CYP) enzymes to a limited extent. researchgate.net In vitro studies have shown that milnacipran does not significantly inhibit or induce most major CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6. nih.govtga.gov.au

Excretion Pathways and Elimination Kinetics in Animal Studies

The primary route of elimination for milnacipran and its metabolites is renal excretion. nih.govnih.gov In all species studied, including rats and monkeys, the majority of the administered dose is excreted in the urine, with a large portion as unchanged milnacipran. amazonaws.comnih.gov

Excretion is rapid, with the majority of radioactivity from labeled milnacipran being excreted in the urine within 24 hours in all species. amazonaws.com In rats, there is evidence of enterohepatic circulation of milnacipran or its metabolites. amazonaws.com

The plasma elimination half-life (t½) is rapid in animal models, typically ranging from 1.5 to 2.5 hours. amazonaws.com One study in rats reported a half-life of 2.3 hours following IV administration. mdpi.com Another study in mice reported similar rapid elimination kinetics. nih.gov Steady-state concentrations are generally reached within 36 to 48 hours. nih.govresearchgate.net

Table 3: Elimination Half-Life of Milnacipran in Animal Models

| Animal Model | Elimination Half-Life (hours) | Source |

|---|---|---|

| Various Species | 1.5 - 2.5 | amazonaws.com |

| Rat | 2.3 | mdpi.com |

Stereoselective Pharmacokinetics: Differential Handling of Enantiomers

Milnacipran is a chiral compound administered as a racemic mixture of its two enantiomers: (+)-(1S,2R)-milnacipran (also referred to as d-milnacipran or levomilnacipran) and (-)-(1R,2S)-milnacipran (l-milnacipran). nih.govnih.govfda.gov Preclinical and clinical research has demonstrated that the pharmacokinetic profile of milnacipran is stereoselective, meaning the two enantiomers are absorbed, distributed, metabolized, and excreted differently by the body. nih.gov There is no evidence to suggest that interconversion between the enantiomers occurs in the body. drugbank.commdpi.com

Research findings indicate significant differences in the elimination half-life, metabolism, and excretion of the two enantiomers. The (+)-(1S,2R) enantiomer generally exhibits a longer elimination half-life compared to the (-)-(1R,2S) enantiomer. fda.govdrugbank.com In humans, the elimination half-life for racemic milnacipran is approximately 6 to 8 hours, while the d-enantiomer's half-life is 8 to 10 hours and the l-enantiomer's is 4 to 6 hours. fda.govdrugbank.com However, preclinical studies in rodents show a much more rapid elimination half-life for the racemate, ranging from 0.9 to 2.5 hours. nih.govamazonaws.comamazonaws.com Interestingly, some preclinical reports in animal models found similar pharmacokinetic parameters for the d- and l-enantiomers, in contrast to the distinct profiles observed in humans. amazonaws.com

Metabolism is a key area where stereoselectivity is pronounced. Milnacipran undergoes metabolism primarily through glucuronide conjugation and, to a lesser extent, N-dealkylation. nih.govresearchgate.net Studies in humans have shown that the formation of the main carbamoyl O-glucuronide metabolite is highly stereoselective. nih.gov The l-milnacipran carbamoyl O-glucuronide is the predominant form, accounting for a significantly larger portion of the excreted dose compared to the d-milnacipran equivalent. nih.govfda.gov

The primary route of elimination for milnacipran and its metabolites is renal excretion. nih.gov Following oral administration in humans, approximately 93% of the dose is recovered in the urine. nih.gov Unchanged milnacipran accounts for about 55% of the dose excreted in urine, with a slightly higher proportion of the (+)-(1S,2R) enantiomer being excreted unchanged compared to the (-)-(1R,2S) enantiomer. nih.gov

Membrane transporters also exhibit some degree of stereoselectivity. Studies on organic cation transporters (OCTs) revealed that OCT2 and OCT3 display minor stereoselectivity in the transport of milnacipran enantiomers, whereas OCT1 shows almost no stereoselective preference. nih.gov

The following tables summarize the differential pharmacokinetic parameters and metabolic pathways of the milnacipran enantiomers based on research findings.

Table 1: Comparative Pharmacokinetic Parameters of Milnacipran Enantiomers in Humans

| Parameter | This compound (d-enantiomer) | (-)-(1R,2S)-Milnacipran (l-enantiomer) | Racemic Milnacipran | Reference |

|---|---|---|---|---|

| Elimination Half-life (t½) | 8 - 10 hours | 4 - 6 hours | 6 - 8 hours | fda.govdrugbank.com |

| Plasma Protein Binding | ~22% (as Levomilnacipran) | Data not specified | ~13% | drugbank.com |

Table 2: Stereoselective Urinary Excretion Profile in Humans (Following a single 100-mg oral dose of [¹⁴C]milnacipran)

| Compound | Percentage of Administered Dose Excreted in Urine | Reference |

|---|---|---|

| Unchanged this compound | ~31% | nih.gov |

| Unchanged (-)-(1R,2S)-Milnacipran | ~24% (Calculated from total) | nih.gov |

| Total Unchanged Milnacipran | ~55% | nih.gov |

| This compound Carbamoyl O-glucuronide | ~2% | nih.govfda.gov |

| (-)-(1R,2S)-Milnacipran Carbamoyl O-glucuronide | ~17% | nih.govfda.gov |

| Total Carbamoyl O-glucuronide Metabolite | ~19% | nih.gov |

| N-desethyl Milnacipran | ~8% | nih.govfda.gov |

| Total Radioactivity Recovered in Urine | ~93% | nih.gov |

Comparative Preclinical Pharmacology

Comparison of Monoamine Uptake and Transporter Binding Profiles with Other SNRIs (e.g., Duloxetine, Venlafaxine)

In preclinical evaluations, (+)-(1S,2R)-Milnacipran demonstrates a high affinity for both human norepinephrine (B1679862) (NET) and serotonin (B10506) (SERT) transporters. However, its binding profile is notably different from other commonly prescribed SNRIs like Duloxetine and Venlafaxine (B1195380). In vitro studies using human recombinant transporters have shown that Duloxetine and Venlafaxine preferentially inhibit serotonin reuptake over norepinephrine reuptake. nih.govmdpi.com In contrast, this compound is a more potent inhibitor of the norepinephrine transporter. nih.govnih.gov

In vitro experiments have quantified these differences. For this compound, the inhibition constant (Ki) for SERT was found to be 11.2 nmol/L and for NET was 92.2 nmol/L. For comparison, Duloxetine's Ki values were 0.2 nmol/L (SERT) and 8.9 nmol/L (NET), while Venlafaxine's were 17.9 nmol/L (SERT) and >10,000 nmol/L (NET), indicating a significantly lower affinity for NET. nih.gov It is important to note that while this compound has a lower absolute affinity for the transporters compared to Duloxetine, its relative potency is more weighted towards norepinephrine. nih.gov

| Compound | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Data Source |

|---|---|---|---|

| This compound | 11.2 | 92.2 | nih.gov |

| Duloxetine | 0.2 | 8.9 | nih.gov |

| Venlafaxine | 17.9 | >10,000 | nih.gov |

The ratio of inhibitory activity at NET versus SERT is a critical parameter that distinguishes various SNRIs. This compound is unique among SNRIs approved for Major Depressive Disorder (MDD) due to its greater potency for NET inhibition compared to SERT inhibition. nih.govdovepress.com In vitro studies report that it inhibits the norepinephrine transporter with approximately two-fold higher potency than the serotonin transporter. wjgnet.comresearchgate.net

This contrasts sharply with other SNRIs. Duloxetine has a roughly 10-fold selectivity for SERT over NET, and Venlafaxine shows an even greater preference, with a 30-fold higher affinity for SERT. nih.govamazonaws.com Racemic Milnacipran (B1663801) is considered more balanced, with some studies suggesting a nearly equipotent ratio or a slight preference for NET (up to 3-fold). nih.govwikipedia.org The distinct profile of this compound, with its clear preference for NET, sets it apart pharmacologically from both its parent compound and other drugs in its class. nih.govdovepress.com

| Compound | Approximate SERT:NET Affinity Ratio | Primary Target Preference | Data Source |

|---|---|---|---|

| This compound | 1:2 | Norepinephrine | wjgnet.comresearchgate.net |

| Duloxetine | 10:1 | Serotonin | nih.govamazonaws.com |

| Venlafaxine | 30:1 | Serotonin | nih.govamazonaws.com |

| Milnacipran (racemic) | 1:1 to 1:3 | Balanced/Slightly Noradrenergic | nih.govwikipedia.org |

The differing selectivity profiles among SNRIs may have clinical implications. The strong noradrenergic component of this compound is thought to be particularly effective in improving symptoms related to energy, motivation, and functioning. wjgnet.comdovepress.com While Duloxetine and Venlafaxine also engage NET, their activity is more pronounced on the serotonergic system, especially at lower doses for Venlafaxine. amazonaws.comwikipedia.org The dual action of SNRIs is believed to offer advantages over agents that only target serotonin. nih.gov The unique, norepinephrine-preferring profile of this compound provides a distinct pharmacological option within the SNRI class, though direct comparative trials are needed to fully establish differential clinical outcomes based on these selectivity profiles. sci-hub.se

Differential Receptor Affinities and Pharmacological Profiles Compared to Tricyclic Antidepressants (TCAs)

A key pharmacological feature that distinguishes this compound and other modern SNRIs from older Tricyclic Antidepressants (TCAs) is its highly specific action on monoamine transporters. Like TCAs such as Amitriptyline and Imipramine, this compound inhibits the reuptake of both serotonin and norepinephrine. amazonaws.comwikipedia.org

However, the similarity ends there. TCAs are known for their broad pharmacological profile, exhibiting significant affinity for various other neurotransmitter receptors, including histaminergic (H1), muscarinic cholinergic (M1), and alpha-1 adrenergic receptors. nih.govmedscape.com This multi-receptor activity is associated with many of the side effects of TCAs. medscape.com

In stark contrast, preclinical studies have consistently shown that this compound and its parent compound, Milnacipran, are devoid of significant affinity for these other receptors. wjgnet.comnih.govglobalrph.com This "cleaner" receptor binding profile means it does not directly engage the histaminergic, muscarinic, or adrenergic receptors that TCAs affect. wjgnet.comnih.gov This targeted mechanism of action represents a significant advancement, offering dual monoamine reuptake inhibition without the broad receptor-blocking properties of TCAs. nih.gov

Distinctive Features Compared to Selective Serotonin Reuptake Inhibitors (SSRIs)

The primary and most fundamental distinction between this compound and Selective Serotonin Reuptake Inhibitors (SSRIs) lies in its dual mechanism of action. As their name implies, SSRIs (e.g., Fluoxetine, Sertraline, Escitalopram) are highly selective for the serotonin transporter (SERT), with minimal to no significant activity at the norepinephrine transporter (NET). nih.gov

This compound, on the other hand, potently inhibits both SERT and NET. nih.gov This dual action of enhancing both serotonergic and noradrenergic neurotransmission is a key differentiator. nih.gov Furthermore, within its dual-action class, this compound is distinguished by its greater relative potency for NET over SERT, a feature not shared by SSRIs or other SNRIs like Duloxetine and Venlafaxine. wjgnet.comdovepress.com While SSRIs and SNRIs are generally considered to have better tolerability profiles than TCAs, the addition of significant noradrenergic activity is what pharmacologically separates this compound from the SSRI class. nih.gov

Novel Preclinical Research Directions and Investigative Potential

Investigation of Beta-Site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1) Inhibition by Levomilnacipran (B1675123)

Recent in silico studies have highlighted the potential of levomilnacipran as a dual inhibitor of both serotonin (B10506) transporters (SERT) and Beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1). nih.govresearchgate.net BACE-1 is a key enzyme in the amyloidogenic pathway, responsible for the cleavage of amyloid precursor protein (APP) and the subsequent formation of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govkau.edu.sabachem.com

Molecular docking studies have revealed that levomilnacipran interacts with crucial catalytic aspartic acid residues (D32 and D228) within the active site of BACE-1. nih.govresearchgate.netkau.edu.sa This interaction is predicted to inhibit the enzyme's activity, thereby potentially reducing the production of Aβ peptides. nih.govresearchgate.net The free energy of binding for the levomilnacipran-BACE-1 interaction has been calculated to be -8.25 kcal/mol, suggesting a strong and favorable binding affinity. nih.gov This finding has led to the proposition that levomilnacipran could serve as a scaffold for the design of new BACE-1 inhibitors, potentially offering a dual therapeutic approach for conditions like depression which can be comorbid with Alzheimer's disease. nih.govscience.gov This potential for dual inhibition makes levomilnacipran a compound of significant interest for further preclinical and potentially clinical investigation in the context of neurodegenerative disorders. drugbank.comwikipedia.org

| Target | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Therapeutic Implication |

|---|---|---|---|

| BACE-1 | -8.25 | D32, D228 | Alzheimer's Disease |

| SERT | -7.47 | S438 | Depression |

Exploration of NMDA Receptor Channel Blocker Activity in Novel Analogues

While milnacipran (B1663801) itself is considered a weak noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, research into its conformationally restricted analogues has revealed a new class of potent NMDA receptor channel blockers. acs.orgnih.govacs.org These analogues were designed based on the characteristic cyclopropane (B1198618) structure of milnacipran. acs.orgnih.gov

One such analogue, (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide (2d), demonstrated a significantly higher affinity for the NMDA receptor, with a Ki value of 0.29 microM. acs.orgnih.gov Further investigation into this analogue revealed that it acts as an open channel blocker of NMDA receptor channels. nih.gov Another analogue, (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC), also showed potent NMDA receptor antagonist activity. researchgate.net The development of these novel analogues, which retain the favorable side-effect profile of the parent compound milnacipran while exhibiting enhanced NMDA receptor antagonism, presents a promising avenue for therapeutic intervention in conditions where NMDA receptor hyperexcitability is implicated. acs.orggoogle.com

| Compound | NMDA Receptor Affinity (Ki) | Mechanism of Action |

|---|---|---|

| Milnacipran | Weak | Noncompetitive antagonist |

| (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide (2d) | 0.29 µM | Open channel blocker |

| (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) | Potent | Antagonist |

Studies on Cognitive and Behavioral Modulation in Animal Models

Effects on Impulse Control and Memory Extinction in Rodents

Preclinical studies in rodents have demonstrated that milnacipran can improve impulse control. wikipedia.orgnih.gov This effect has been linked to the activation of D1-like receptors in the infralimbic cortex, a brain region involved in executive function. researchgate.net Specifically, acute administration of milnacipran was found to suppress impulsive action in normal rats. nih.gov However, this effect appears to be dose-dependent, as high doses did not produce the same improvement, possibly due to increased dopamine (B1211576) levels in the nucleus accumbens. wikipedia.org

Regarding memory extinction, while direct studies on levomilnacipran are limited, the broader context of antidepressant action on fear memory is an active area of research. frontiersin.orgorscience.ru The therapeutic effects of antidepressants are associated with changes in neuroplasticity, neurogenesis, and synaptogenesis, all of which are crucial for learning and memory processes, including the extinction of fear memories. researchgate.net Given levomilnacipran's influence on neurotransmitter systems and neurotrophic factors, its potential to modulate memory extinction warrants further investigation, particularly in models of anxiety and trauma-related disorders.

Neurochemical Correlates of Observed Behavioral Changes

The behavioral effects of levomilnacipran are underpinned by its modulation of key neurotransmitter systems. As an SNRI, levomilnacipran potently inhibits the reuptake of both norepinephrine (B1679862) (NE) and serotonin (5-HT), with a roughly two-fold greater potency for NE transporters. researchgate.netsemanticscholar.orgtga.gov.au In vivo microdialysis studies in rats have confirmed that levomilnacipran increases extracellular levels of both NE and 5-HT in the prefrontal cortex. semanticscholar.org

Interestingly, the relative impact on these two neurotransmitters appears to be dose-dependent. At lower doses, levomilnacipran exhibits a greater effect on NE levels, while at higher doses, the increase in 5-HT concentrations becomes more comparable to that of NE. semanticscholar.orgnih.gov Furthermore, levomilnacipran has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and activate the TrkB/PI3K/Akt/mTOR signaling pathway, which is critically involved in synaptic plasticity and neuroprotection. nih.gov In lipopolysaccharide-induced models of depression in rats, levomilnacipran treatment led to an increase in the expression of synaptic markers like postsynaptic dense 95 (PSD-95) and synaptophysin in the hippocampus. nih.gov These neurochemical changes likely contribute to the observed behavioral effects in animal models.

Preclinical Assessment for Other Chronic Pain Conditions and Associated Comorbidities (e.g., Visceral Pain, Migraine)

The analgesic properties of milnacipran have been demonstrated in various preclinical pain models, suggesting its potential utility beyond its current indications. mdpi.com In a model of visceral pain in rodents, acute administration of milnacipran significantly and dose-dependently reduced acetic acid-induced writhing in mice. nih.gov This antinociceptive effect was maintained after repeated administration. nih.gov Furthermore, in a rat model of colonic hypersensitivity, a key feature of irritable bowel syndrome, acute milnacipran increased the threshold for cramps and reduced their number. nih.gov These findings suggest a potential clinical application for milnacipran and its enantiomer, levomilnacipran, in the treatment of visceral pain conditions. nih.govfrontiersin.org

Future Avenues for Structural Optimization and Target Identification

The development of conformationally restricted analogues of milnacipran with potent NMDA receptor antagonist activity highlights a promising direction for structural optimization. acs.orgnih.govresearchgate.net This strategy involves modifying the core structure to enhance affinity and selectivity for specific targets while maintaining a favorable safety profile. acs.org Future research could focus on further refining these analogues to optimize their pharmacokinetic and pharmacodynamic properties.

The discovery of levomilnacipran's potential as a BACE-1 inhibitor opens up new avenues for target identification and drug repurposing. nih.govresearchgate.net Further investigation is needed to validate this finding in vitro and in vivo and to explore the potential of levomilnacipran and its derivatives as disease-modifying therapies for Alzheimer's disease. nih.govd-nb.infonih.gov Additionally, exploring the pluripotentiality of levomilnacipran and its analogues by screening them against a wider range of biological targets could uncover novel therapeutic applications. nih.gov The use of in vivo imaging techniques, such as positron emission tomography, could aid in quantifying target engagement and optimizing dosing for new indications. researchgate.net

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing (+)-(1S,2R)-milnacipran with high enantiomeric purity?

To ensure enantiomeric purity (>95:1 ratio of (1S,2R)-enantiomer), researchers should employ chiral chromatography (e.g., HPLC with chiral stationary phases) and nuclear magnetic resonance (NMR) spectroscopy for structural validation. X-ray crystallography can confirm absolute configuration, while mass spectrometry verifies molecular integrity . For scalable synthesis, asymmetric catalysis or enzymatic resolution may optimize yield and reduce racemization risks .

Q. How do researchers differentiate the serotonin-norepinephrine reuptake inhibition (SNRI) mechanism of this compound from off-target receptor interactions?

Receptor binding assays (e.g., radioligand displacement studies) quantify affinity for serotonin (SERT) and norepinephrine (NET) transporters. Functional assays, such as synaptosomal uptake inhibition, validate selectivity. Off-target profiling via broad-panel screening (e.g., GPCRs, ion channels) identifies secondary interactions, while knockout animal models or siRNA silencing can confirm mechanistic specificity in vivo .

Q. What study designs are optimal for evaluating this compound’s efficacy in preclinical vs. clinical models of fibromyalgia?

Preclinical studies should use validated rodent models (e.g., reserpine-induced monoamine depletion) to assess pain thresholds and descending inhibitory pathways. Clinical trials require double-blind, placebo-controlled designs with endpoints aligned with the 1990 ACR criteria (e.g., widespread pain index, tender point count). Stratification by biomarkers (e.g., CSF monoamine levels) enhances translational relevance .

Advanced Research Questions

Q. How does the enantiomeric ratio of this compound influence cardiovascular risk profiles compared to racemic mixtures?

Comparative pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models (e.g., telemetry-monitored blood pressure) demonstrate that enantiopure (>95:1) formulations reduce tachycardia and hypertension by minimizing (1R,2S)-enantiomer-induced adrenergic activation. Human studies should employ crossover designs with Holter monitoring to correlate enantiomer plasma levels with adverse events .

Q. What structural modifications enhance this compound’s NMDA receptor antagonism while preserving SNRI activity?

Conformational restriction strategies, such as cyclopropane ring substitution (e.g., 2-propynyl derivatives), can be explored. Activity is validated via patch-clamp electrophysiology (NMDA current inhibition) and forced-swim tests (antidepressant efficacy). Molecular docking simulations predict binding to the NMDA glycine site, while cryo-EM structures guide rational design .

Q. Which predictive biomarkers correlate with therapeutic response to this compound in treatment-resistant depression?

Genome-wide association studies (GWAS) identifying polymorphisms in SLC6A2 (NET gene) or HTR1A receptors may predict efficacy. Proteomic profiling of baseline BDNF or IL-6 levels in serum could stratify responders. Machine learning models integrating PET imaging (e.g., SERT occupancy) and clinical metadata improve predictive accuracy .

Q. How do researchers address conflicting data on this compound’s receptor selectivity across species?

Cross-species comparative studies using transfected cell lines (e.g., human vs. rodent SERT/NET) clarify interspecies variability. Allosteric modulation assays (e.g., FRET-based conformational sensors) detect species-specific binding kinetics. Meta-analyses of existing datasets with sensitivity controls (e.g., adjusting for assay conditions) resolve contradictions .

Q. What methodologies quantify the long-term neuroplastic effects of this compound in chronic pain models?

Longitudinal in vivo two-photon imaging tracks dendritic spine remodeling in prefrontal cortex neurons. RNA-seq of dorsal root ganglia identifies transcriptomic shifts in neurotrophic pathways (e.g., BDNF, TrkB). Behavioral assays (e.g., conditioned place preference) assess reward system engagement .

Q. How can researchers optimize this compound combination therapies without exacerbating adverse effects?

Isobolographic analysis in rodent pain models identifies synergistic interactions (e.g., with gabapentinoids). Pharmacokinetic modeling predicts drug-drug interaction risks (e.g., CYP450 inhibition). Human microdosing trials with LC-MS/MS monitoring validate safety thresholds for co-administered agents .

Q. What statistical approaches resolve contradictions in efficacy data across this compound clinical trials?

Bayesian network meta-analysis accounts for heterogeneity in trial design (e.g., dosing regimens, patient subgroups). Individual participant data (IPD) meta-regression adjusts for covariates (e.g., baseline pain severity). Sensitivity analyses exclude outliers or low-quality studies to strengthen evidence synthesis .

Methodological Considerations

- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets, ensuring transparency in preprocessing and statistical pipelines .

- Reproducibility : Detailed supplemental methods (e.g., chiral synthesis protocols, assay conditions) must accompany publications to enable replication .

- Ethical Compliance : Obtain IRB approval for human studies and adhere to ARRIVE guidelines for animal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products